5alpha,10beta-Sibirene

Description

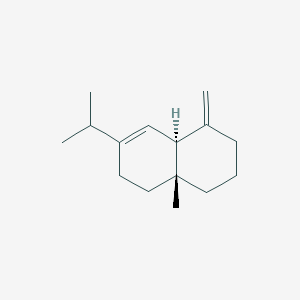

5alpha,10beta-Sibirene (systematic name: (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . Its structure features a fused bicyclic framework with stereochemical specificity at the 5alpha and 10beta positions, distinguishing it from other terpenoids.

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m0/s1 |

InChI Key |

ALUIZDJKPCNAGJ-LSDHHAIUSA-N |

Isomeric SMILES |

CC(C)C1=C[C@H]2C(=C)CCC[C@@]2(CC1)C |

Canonical SMILES |

CC(C)C1=CC2C(=C)CCCC2(CC1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers: 5beta,10alpha-Sibirene

Structural and Stereochemical Differences

The stereoisomer 5beta,10alpha-Sibirene (LMPR0103190007) shares the same molecular formula (C₁₅H₂₄ ) and weight as 5alpha,10beta-Sibirene but differs in the spatial orientation of substituents at the 5 and 10 positions (Figure 1). Key distinctions include:

Implications of Stereochemistry

- Physical Properties : Both isomers likely exhibit similar boiling points and solubility due to identical molecular weights, but differences in dipole moments (from stereochemistry) may affect chromatographic retention times or crystallization behavior.

- Biological Activity : Stereochemical variations often influence interactions with enzymes or receptors. For example, 5alpha-reductase inhibitors (e.g., steroids in ) show activity dependent on stereochemistry, suggesting that Sibirene isomers might diverge in bioactivity .

Structural Isomers: (Z)-gamma-Bisabolene

Structural Divergence (Z)-gamma-Bisabolene (C₁₅H₂₄) is a monocyclic sesquiterpene with a linear backbone and a single cyclohexene ring, contrasting sharply with this compound’s bicyclic framework (Figure 1). Key differences include:

Functional Implications

- Industrial Applications : Linear terpenes like bisabolene are precursors in fragrance and biofuel industries, whereas bicyclic terpenes like Sibirene may serve as chiral building blocks in asymmetric synthesis.

- Reactivity : Bicyclic systems in Sibirene could undergo ring-opening reactions under acidic conditions, a pathway less accessible to bisabolene .

Comparison with Ergosta-Series Steroids

While ergosta compounds (e.g., Ergosta-7,22-diene-3β-ol, MOL000798) share stereochemical descriptors (e.g., 5alpha, 3beta), they are structurally distinct from Sibirene:

- Backbone: Ergosta derivatives are tetracyclic steroids with a cyclopentanophenanthrene core, whereas Sibirene is bicyclic.

- Functional Groups : Ergosta compounds often feature hydroxyl or ketone groups (e.g., MOL000796, MOL000797), enabling hydrogen bonding absent in hydrocarbon Sibirene .

Data Table: Key Properties of this compound and Comparators

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Functional Groups | Stereochemical Features |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₄ | 204.1878 | Bicyclic sesquiterpene | None (hydrocarbon) | 4aR,8aR; 5alpha,10beta |

| 5beta,10alpha-Sibirene | C₁₅H₂₄ | 204.1878 | Bicyclic sesquiterpene | None (hydrocarbon) | 4aS,8aR; 5beta,10alpha |

| (Z)-gamma-Bisabolene | C₁₅H₂₄ | 204.1878 | Monocyclic sesquiterpene | None (hydrocarbon) | (1Z)-bisabola-1(10),4,7(11)-triene |

| Ergosta-7,22-diene-3β-ol | C₂₈H₄₆O | 410.68 | Tetracyclic steroid | 3β-hydroxyl | 5alpha,7,22-diene |

Research Implications and Gaps

- Stereochemical Effects : Further studies could explore how 5alpha,10beta vs. 5beta,10alpha configurations impact Sibirene’s interactions with biological targets (e.g., enzymes in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.